Cas no 4763-40-0 (3-(Dodecylamino)propionitrile)

3-(Dodecylamino)propionitrile 化学的及び物理的性質
名前と識別子
-
- Propanenitrile,3-(dodecylamino)-
- 3-(dodecylamino)propanenitrile
- 3-(DodecylaMino)propionitrile
- 3-Dodecylamino-propionitril
- 3-Dodecylamino-propionsaeure-nitril
- HKX5XM4J7G
- DTXSID00197227
- UNII-HKX5XM4J7G
- AKOS015839871
- EC 225-302-1
- FT-0676310
- 3-(Dodecylamino)propanenitrile #
- NSC 40168
- MFCD00060312
- 4763-40-0
- DKRQDOPNZFOLQD-UHFFFAOYSA-N
- NSC40168
- Propionitrile, 3-(dodecylamino)-
- SCHEMBL9551934
- 3-(Dodecylamino)propiononitrile
- NS00009396
- NSC-40168
- Propanenitrile, 3-(dodecylamino)-
- EINECS 225-302-1
- 3-(Dodecylamino)propionitrile
-
- MDL: MFCD00060312
- インチ: InChI=1S/C15H30N2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16/h17H,2-12,14-15H2,1H3
- InChIKey: DKRQDOPNZFOLQD-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCCCCCNCCC#N
計算された属性
- せいみつぶんしりょう: 238.24100
- どういたいしつりょう: 238.241
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 13
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.8A^2
- 疎水性パラメータ計算基準値(XlogP): 5.1
じっけんとくせい
- 密度みつど: 0.86
- ふってん: 140°C 1mm
- フラッシュポイント: 169°C
- 屈折率: 1.451
- PSA: 35.82000
- LogP: 4.80148
3-(Dodecylamino)propionitrile セキュリティ情報
3-(Dodecylamino)propionitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
3-(Dodecylamino)propionitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 018649-50g |
3-(Dodecylamino)propionitrile |
4763-40-0 | 50g |
£168.00 | 2022-02-28 | ||
Fluorochem | 018649-1g |
3-(Dodecylamino)propionitrile |
4763-40-0 | 1g |
£10.00 | 2022-02-28 | ||
abcr | AB150664-10g |
3-(Dodecylamino)propionitrile; 97% |
4763-40-0 | 10g |
€121.30 | 2023-09-17 | ||
abcr | AB150664-50g |
3-(Dodecylamino)propionitrile; 97% |
4763-40-0 | 50g |
€308.30 | 2023-09-17 | ||
A2B Chem LLC | AG17763-250mg |
3-(DODECYLAMINO)PROPIONITRILE |
4763-40-0 | 250mg |
$113.00 | 2024-04-20 | ||
A2B Chem LLC | AG17763-1g |
3-(DODECYLAMINO)PROPIONITRILE |
4763-40-0 | 1g |
$115.00 | 2024-04-20 | ||
TRC | D494718-10mg |
3-(Dodecylamino)propionitrile |
4763-40-0 | 10mg |
$ 87.00 | 2023-09-07 | ||
TRC | D494718-1g |
3-(Dodecylamino)propionitrile |
4763-40-0 | 1g |
$ 80.00 | 2022-06-05 | ||
TRC | D494718-50mg |
3-(Dodecylamino)propionitrile |
4763-40-0 | 50mg |
$ 98.00 | 2023-09-07 | ||
abcr | AB150664-10 g |
3-(Dodecylamino)propionitrile; 97% |
4763-40-0 | 10g |
€115.10 | 2022-06-12 |
3-(Dodecylamino)propionitrile 関連文献
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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4. Back matter
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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6. Book reviews
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
3-(Dodecylamino)propionitrileに関する追加情報
Professional Introduction to 3-(Dodecylamino)propionitrile (CAS No. 4763-40-0)
3-(Dodecylamino)propionitrile, with the chemical formula C₁₄H₂₉N, is a significant compound in the field of organic synthesis and pharmaceutical research. This compound, identified by its CAS number 4763-40-0, has garnered considerable attention due to its versatile applications in the development of novel materials and bioactive molecules. The long-chain alkylamino group and the nitrile functionality make it a valuable intermediate in various synthetic pathways, particularly in the creation of complex organic structures.
The structural characteristics of 3-(Dodecylamino)propionitrile contribute to its unique reactivity and solubility properties. The presence of a long dodecyl chain enhances its hydrophobicity, making it suitable for applications in lipophilic environments. This feature is particularly advantageous in pharmaceutical formulations where solubility and bioavailability are critical factors. Additionally, the nitrile group serves as a versatile handle for further functionalization, enabling the synthesis of more complex derivatives.
In recent years, 3-(Dodecylamino)propionitrile has been extensively studied for its potential applications in drug discovery and development. Researchers have explored its utility as a building block for designing novel therapeutic agents. For instance, its incorporation into peptidomimetics has shown promise in targeting specific biological pathways. The long alkyl chain can mimic natural lipophilic residues, improving the pharmacokinetic properties of the resulting molecules.
One of the most intriguing aspects of 3-(Dodecylamino)propionitrile is its role in the synthesis of advanced materials. The compound's ability to form stable complexes with other molecules has led to its use in creating novel polymers and coatings. These materials exhibit enhanced mechanical strength and thermal stability, making them suitable for high-performance applications. Furthermore, the nitrile group can participate in coordination chemistry, allowing for the development of metal-organic frameworks (MOFs) with tailored properties.
Recent advancements in computational chemistry have also highlighted the importance of 3-(Dodecylamino)propionitrile in molecular modeling studies. Its well-defined structure and predictable reactivity make it an ideal candidate for virtual screening experiments. By integrating this compound into computational models, researchers can identify potential drug candidates more efficiently. This approach has significantly reduced the time and cost associated with traditional drug discovery methods.
The pharmaceutical industry has been particularly interested in leveraging 3-(Dodecylamino)propionitrile for developing new treatments against various diseases. Its incorporation into small molecule inhibitors has shown efficacy in preclinical studies. For example, derivatives of this compound have demonstrated anti-inflammatory and anti-cancer properties by modulating key signaling pathways. These findings underscore the compound's potential as a lead structure for future therapeutics.
Another area where 3-(Dodecylamino)propionitrile has made significant contributions is in agrochemical research. Its structural features allow it to be incorporated into pesticides and herbicides, enhancing their efficacy and environmental compatibility. The long alkyl chain improves soil penetration, while the nitrile group facilitates interaction with biological targets. This dual functionality makes it an attractive candidate for developing next-generation agrochemicals.
The synthesis of 3-(Dodecylamino)propionitrile itself is another area of active research. Chemists have developed efficient methods for its production, including catalytic processes that minimize waste and energy consumption. These green chemistry approaches align with the growing demand for sustainable practices in industrial chemistry. Additionally, novel catalytic systems have been explored to improve yield and selectivity during its synthesis.
The future prospects of 3-(Dodecylamino)propionitrile are promising, with ongoing research uncovering new applications and synthetic strategies. As computational tools become more sophisticated, the compound's role in drug discovery will likely expand further. Similarly, advancements in material science will continue to leverage its unique properties for innovative solutions. The versatility of this compound ensures that it will remain a cornerstone in both academic research and industrial applications.
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